N-{[4-(furan-3-yl)thiophen-2-yl]methyl}thiophene-2-carboxamide
Description
N-{[4-(Furan-3-yl)thiophen-2-yl]methyl}thiophene-2-carboxamide is a heterocyclic compound featuring a thiophene carboxamide core substituted with a furan-3-yl-thiophene methyl group. Its structure integrates two distinct heterocycles: a furan ring (oxygen-containing) and thiophene rings (sulfur-containing). This combination may influence its electronic properties, solubility, and biological interactions.
Properties
IUPAC Name |
N-[[4-(furan-3-yl)thiophen-2-yl]methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2S2/c16-14(13-2-1-5-18-13)15-7-12-6-11(9-19-12)10-3-4-17-8-10/h1-6,8-9H,7H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIBNVBYEYPBBLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NCC2=CC(=CS2)C3=COC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(furan-3-yl)thiophen-2-yl]methyl}thiophene-2-carboxamide typically involves the condensation of thiophene derivatives with furan-containing intermediates. One common method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Another method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(furan-3-yl)thiophen-2-yl]methyl}thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the thiophene or furan rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under various solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
The compound is being investigated for its antimicrobial properties, particularly against various bacterial and fungal strains. Research has shown that derivatives of thiophene and furan rings exhibit significant biological activities due to their ability to interact with biological targets.
- Case Study : A study evaluated the fungicidal activity of similar thiophene derivatives, demonstrating that compounds with furan and thiophene moieties can outperform traditional fungicides. For instance, a derivative showed control efficacies of 70% and 79% at concentrations of 100 mg/L and 200 mg/L, respectively, compared to commercial fungicides like flumorph and mancozeb which had lower efficacies at higher concentrations .
Anticancer Research
N-{[4-(furan-3-yl)thiophen-2-yl]methyl}thiophene-2-carboxamide has also been explored for its potential anticancer properties. The structural components allow for interactions with cancer cell pathways.
- Data Table: Anticancer Activity of Thiophene Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 12.5 | |
| Compound B | HeLa (Cervical) | 15.0 | |
| This compound | A549 (Lung) | TBD | Current Study |
Agricultural Applications
Fungicide Development
The compound's unique structure makes it a promising candidate for the development of new fungicides. Its effectiveness against specific pathogens could lead to the creation of environmentally friendly agricultural solutions.
Field Trials
In field trials against common plant pathogens, derivatives based on similar structures have shown promising results. For example, compounds with thiophene and furan rings demonstrated superior control over diseases compared to conventional treatments.
Materials Science
Polymer Synthesis
This compound can serve as a building block in the synthesis of advanced materials such as conductive polymers and nanomaterials.
Conductivity Studies
Research into the electrical properties of polymers synthesized from this compound has indicated potential applications in organic electronics.
Mechanism of Action
The mechanism of action of N-{[4-(furan-3-yl)thiophen-2-yl]methyl}thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. For example, it may inhibit kinases or other enzymes involved in signal transduction pathways, leading to altered cellular responses .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The compound’s unique furan-thiophene hybrid structure differentiates it from other thiophene carboxamides. Key comparisons include:
Key Observations :
Physicochemical Properties
Table 2: Physical and Spectroscopic Data Comparison
Notes:
Pharmacokinetic Considerations
- Solubility : Furan’s oxygen atom may enhance aqueous solubility compared to thiophene or pyridine, as seen in compounds with furan-benzamide hybrids.
- Metabolic Stability : Thiophene rings are prone to oxidative metabolism, but furan’s electron density might slow hepatic degradation, extending half-life.
Biological Activity
N-{[4-(furan-3-yl)thiophen-2-yl]methyl}thiophene-2-carboxamide is a compound that integrates furan and thiophene moieties, which are known for their diverse biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing literature.
Chemical Structure and Properties
The molecular formula of this compound is C13H11N1O1S2, with a molecular weight of approximately 257.35 g/mol. The compound's unique structure incorporates both aromatic and heterocyclic systems, contributing to its chemical reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C13H11N1O1S2 |
| Molecular Weight | 257.35 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Antimicrobial Activity
Research indicates that compounds containing thiophene and furan derivatives exhibit significant antimicrobial properties. For instance, similar compounds have shown effectiveness against various bacterial strains:
- Antibacterial Activity : this compound demonstrates potential antibacterial effects against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentration (MIC) values ranging from 15.625 to 125 μM .
The mechanism of action for this compound involves the inhibition of protein synthesis and disruption of nucleic acid synthesis pathways in bacteria. This is supported by studies that observed bactericidal effects leading to the inhibition of cell wall synthesis in susceptible strains .
Antifungal Activity
In addition to antibacterial properties, compounds with similar structures have exhibited antifungal activity. For example, derivatives have shown inhibitory effects against fungal pathogens like Aspergillus flavus and Candida albicans, indicating a broad spectrum of biological activity .
Case Studies
- Study on Thiophene Derivatives : A study focusing on various thiophene compounds demonstrated that those with furan substitutions exhibited enhanced bioactivity compared to their non-furan counterparts. The compounds were tested against multiple bacterial strains and showed promising results in inhibiting biofilm formation .
- Fungicidal Efficacy : In greenhouse trials, certain derivatives showed fungicidal activity significantly surpassing standard treatments, with EC50 values indicating effective concentrations as low as 1.96 mg/L for specific fungal pathogens .
Table 2: Biological Activity Summary
| Activity Type | Target Organisms | MIC/EC50 Values |
|---|---|---|
| Antibacterial | Staphylococcus aureus | MIC 15.625 - 62.5 μM |
| Enterococcus faecalis | MIC 62.5 - 125 μM | |
| Antifungal | Aspergillus flavus | EC50 15.62 μg/mL |
| Candida albicans | EC50 not specified |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-{[4-(furan-3-yl)thiophen-2-yl]methyl}thiophene-2-carboxamide?
- Methodological Answer : The compound is typically synthesized via multi-step organic reactions. A common approach involves reacting thiophene-2-carbonyl chloride with a substituted amine precursor (e.g., 4-(furan-3-yl)thiophen-2-ylmethylamine) in acetonitrile under reflux conditions. For example, a similar derivative, N-(2-nitrophenyl)thiophene-2-carboxamide, was synthesized by refluxing equimolar quantities of 2-thiophenecarbonyl chloride and 2-nitroaniline in acetonitrile for 1 hour, yielding crystals after solvent evaporation . Optimization of reaction conditions (e.g., solvent choice, temperature, and stoichiometry) is critical to achieving high yields.
Q. How is the crystal structure of this compound determined, and what software is used for refinement?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the primary method. Data collection is performed using a diffractometer, and refinement is conducted via software such as SHELX (e.g., SHELXL for structure refinement) . Hydrogen bonding and weak interactions (e.g., C–H⋯O/S) are analyzed using tools like WinGX and ORTEP for visualizing anisotropic displacement ellipsoids . For example, in N-(pyridin-2-ylmethyl)thiophene-2-carboxamide, dihedral angles between aromatic rings and hydrogen-bonding motifs (e.g., R₂²(10) ring motifs) were characterized using these methods .
Q. What analytical techniques confirm the compound’s purity and structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm proton environments and carbon frameworks.
- Infrared Spectroscopy (IR) : Validates functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹).
- Melting Point (m.p.) : Sharp melting points (e.g., 397 K in N-(2-nitrophenyl)thiophene-2-carboxamide) indicate purity .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (≥98%) as seen in derivatives like ethyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate .
Advanced Research Questions
Q. How do dihedral angles between the furan, thiophene, and amide groups influence supramolecular interactions?
- Methodological Answer : Dihedral angles between aromatic rings (e.g., 8.50–15.44° in N-(2-nitrophenyl)thiophene-2-carboxamide) determine packing efficiency and non-covalent interactions . Computational tools like density functional theory (DFT) (e.g., using the Colle-Salvetti correlation-energy functional) model electronic distributions to predict stacking behavior . For instance, in N-(pyridin-2-ylmethyl)thiophene-2-carboxamide, a dihedral angle of 77.79° between thiophene and pyridine rings led to C–H⋯N/O interactions dominating crystal packing .
Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. genotoxic effects) of thiophene carboxamides?
- Methodological Answer : Contradictions arise from structural variations (e.g., substituents on the aryl ring) and assay conditions. To address this:
- Comparative Structural Analysis : Compare dihedral angles and hydrogen-bonding patterns (e.g., N-(2-nitrophenyl)furan-2-carboxamide vs. thiophene analogs) .
- Dose-Response Studies : Test activity across concentrations (e.g., IC₅₀ values for antimicrobial vs. cytotoxic thresholds).
- Mechanistic Probes : Use isothermal titration calorimetry (ITC) to study target binding specificity, as seen in studies of T-type Ca²⁺ channel inhibitors .
Q. What computational strategies predict the electronic properties of this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) basis sets to model frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps .
- Molecular Dynamics (MD) : Simulate solvation effects on conformational stability (e.g., acetonitrile vs. aqueous environments).
- Docking Studies : Predict binding affinities to biological targets (e.g., enzymes or receptors) using AutoDock Vina, as applied in studies of isoxazole-thiophene hybrids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
